1-(Cyclopent-1-en-1-yl)prop-2-en-1-one
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Overview
Description
“1-(Cyclopent-1-en-1-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C8H10O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(Cyclopent-1-en-1-yl)prop-2-en-1-one” consists of a cyclopentene ring attached to a propenone group . The compound is not aromatic, but it is an α,β-unsaturated cyclic ketone .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Scientific Research Applications
Antiparkinsonian Activity
One notable application of a structurally related compound, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, is its potent antiparkinsonian activity observed in animal models. This compound demonstrated nearly full recovery of locomotor and exploratory activities, comparable to the effects of levodopa, a standard treatment for Parkinson's disease. This suggests the potential therapeutic application of such compounds in treating neurological conditions like Parkinson's disease (Ardashov et al., 2011).
Photochromic Transformation
Another application is in the field of photochromic materials, where a fluorenyl diarylethene derivative demonstrated efficient reversible phototransformation under low-intensity laser excitation. This property is crucial for optical data storage applications, where materials that change color upon exposure to light are used for recording and retrieving data (Luchita et al., 2011).
Organic Synthesis and Catalysis
The compound has also been implicated in various synthetic and catalytic applications. For example, it has been used in the cycloisomerization reaction of N-allyl-2-(2'-arylethyne-2-yl)amides or allylic 2-alkynoates to produce bicyclo[3.2.0]hept-6-en-2-ones, showcasing its utility in organic synthesis to form complex cyclic structures (Lee et al., 2009).
Bromination and Theoretical Investigation
In a study involving the bromination of 1-cyclopent-1-en-1-ylbenzene, the formation of brominated products was explored alongside a theoretical investigation to understand the reaction mechanisms. This research provides insights into the reactivity and potential functionalization of cyclopentene derivatives (Ceylan, 2003).
Safety And Hazards
properties
IUPAC Name |
1-(cyclopenten-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-8(9)7-5-3-4-6-7/h2,5H,1,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFMRFANMOYJOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498966 |
Source
|
Record name | 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopent-1-en-1-yl)prop-2-en-1-one | |
CAS RN |
62672-81-5 |
Source
|
Record name | 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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